
Elobixibat
Vue d'ensemble
Description
Il est principalement utilisé dans le traitement de la constipation chronique et du syndrome du côlon irritable avec constipation (SCI-C) . En inhibant la recapture des acides biliaires dans l'iléon, l'élobixibat augmente la concentration des acides biliaires dans l'intestin, ce qui accélère le transit intestinal et ramollit les selles .
Méthodes De Préparation
L'élobixibat est synthétisé par une série de réactions chimiques impliquant des composés de 1,5-benzothiazépine. Le processus peut être effectué dans des conditions douces et sûres, ce qui le rend adapté à la production à l'échelle industrielle . La voie de synthèse implique la préparation d'un monohydrate cristallin d'élobixibat, ce qui garantit la stabilité et la pureté du produit final .
Analyse Des Réactions Chimiques
L'élobixibat subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont des dérivés du composé original, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Médecine : Cliniquement, l'élobixibat est utilisé pour traiter la constipation chronique et le SCI-C.
Mécanisme d'action
L'élobixibat exerce ses effets en inhibant le transporteur iléal des acides biliaires (IBAT), qui est responsable de la recapture des acides biliaires dans l'iléon . En bloquant ce transporteur, l'élobixibat augmente la concentration des acides biliaires dans l'intestin, ce qui conduit à une motilité intestinale accrue et à des selles plus molles . La cible moléculaire de l'élobixibat est l'ASBT, codé par le gène SLC10A2 .
Applications De Recherche Scientifique
Mécanisme D'action
Elobixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reuptake of bile acids in the ileum . By blocking this transporter, this compound increases the concentration of bile acids in the gut, leading to enhanced intestinal motility and softer stools . The molecular target of this compound is the ASBT, encoded by the SLC10A2 gene .
Comparaison Avec Des Composés Similaires
L'élobixibat est souvent comparé à d'autres composés utilisés pour traiter la constipation chronique, tels que la lubiprostone et la linaclotide . Bien que les trois composés soient efficaces pour augmenter la fréquence des selles et améliorer les symptômes de constipation, ils ont des mécanismes d'action et des profils de sécurité différents :
Lubiprostone : Active les canaux chlorures dans l'intestin pour augmenter la sécrétion de fluide et améliorer la consistance des selles.
Linaclotide : Stimule les récepteurs de la guanylate cyclase-C pour augmenter la sécrétion de fluide et accélérer le transit intestinal.
Chaque composé présente des avantages uniques et des effets secondaires potentiels, ce qui les rend adaptés à différentes populations de patients et à différents scénarios cliniques .
Activité Biologique
Elobixibat (A3309) is a novel compound primarily used to treat chronic constipation by inhibiting the ileal bile acid transporter (IBAT). This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound is a synthetic derivative of 1,5-benzothiazepine, characterized by a high selectivity for IBAT. The chemical formula is . It acts locally within the gastrointestinal tract, reducing bile acid reabsorption in the ileum, which consequently enhances bile acid synthesis in the liver and increases colonic bile acid concentration. This mechanism promotes intestinal motility and improves bowel function.
Pharmacokinetics
This compound exhibits minimal systemic absorption after oral administration, with over 99% protein binding in plasma and a short half-life of less than 4 hours. Its low bioavailability minimizes the risk of systemic side effects and drug interactions. The compound primarily inhibits CYP2C9 and CYP3A4 enzymes, but due to its limited absorption, significant drug-drug interactions are unlikely .
Phase 3 Clinical Trials
Two pivotal Phase 3 trials assessed this compound's efficacy in patients with chronic idiopathic constipation. The first trial was a randomized, double-blind, placebo-controlled study involving 133 participants. Results indicated that this compound significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo:
Treatment Group | SBMs per Week (Mean ± CI) |
---|---|
This compound (10 mg) | 6.4 ± (5.3-7.6) |
Placebo | 1.7 ± (1.2-2.2) |
Statistical analysis showed a p-value < 0.0001, indicating strong efficacy .
The second trial was an open-label study over one year involving 341 patients where this compound was titrated between doses of 5 mg to 15 mg daily. The overall adverse event rate was reported at 48%, primarily mild gastrointestinal disorders .
Safety Profile
This compound's safety profile has been evaluated in various studies, showing that most adverse effects are mild and predominantly gastrointestinal:
Adverse Event | Frequency (%) |
---|---|
Abdominal pain | 19 |
Diarrhea | 12 |
Nausea | 10 |
The discontinuation rate due to adverse events was low, suggesting a favorable safety profile for long-term use .
Case Studies
A notable case study involved elderly patients (mean age 72 years) treated with this compound at a dose of 10 mg/day for two weeks. Results showed:
- SBM Improvement : From an average of 2.86 to 6.08 SBMs per week.
- Overall Improvement Rate : 74% of patients reported significant improvement in bowel function.
This highlights this compound's potential effectiveness across different age groups .
Impact on Bile Acid Levels
This compound's mechanism also significantly impacts bile acid levels in the body:
Propriétés
IUPAC Name |
2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQIRAKKLNXRQ-UUWRZZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195985 | |
Record name | Elobixibat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439087-18-0 | |
Record name | Elobixibat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439087-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elobixibat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elobixibat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elobixibat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELOBIXIBAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of elobixibat?
A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].
Q2: How does IBAT inhibition by this compound lead to the alleviation of constipation?
A2: By inhibiting IBAT, this compound prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:
- Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
- Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].
Q3: Does this compound impact rectal sensation in patients with chronic constipation?
A3: Research indicates that this compound can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.
Q4: Beyond constipation, are there other potential benefits of this compound related to bile acid metabolism?
A4: Yes, this compound has shown potential to improve lipid metabolism []. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].
Q5: Does the timing of this compound administration influence its effectiveness?
A5: Research suggests that this compound can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].
Q6: What is the molecular formula and weight of this compound?
A6: This information can be found in the scientific literature and patents related to this compound.
Q7: What spectroscopic data is available for this compound?
A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to this compound.
Q8: Are there any known polymorphs or hydrates of this compound? How do they affect its stability and performance?
A8: The existence of polymorphs and their impact on this compound's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].
Q9: What has clinical research revealed about the efficacy and safety of this compound for chronic constipation?
A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].
Q10: Has this compound been compared to other laxatives in clinical trials?
A10: Yes, this compound has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.
Q11: Have any studies investigated the long-term effects of this compound treatment?
A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for this compound in chronic constipation treatment [, ].
Q12: Are there specific patient populations where this compound has shown particular efficacy?
A12: this compound has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].
Q13: Does this compound interact with any drug transporters or metabolizing enzymes?
A13: this compound has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.
Q14: How is this compound metabolized, and what are its primary routes of elimination?
A14: Specific details regarding this compound's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].
Q15: What is the safety profile of this compound, and what are the common adverse effects?
A15: this compound has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.
Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A16: Information about formulation approaches and their impact on this compound's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].
Q17: What analytical techniques are used to characterize and quantify this compound in various matrices?
A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.